molecular formula C13H22O5Si B3053416 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol CAS No. 5360-01-0

2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol

Cat. No. B3053416
CAS RN: 5360-01-0
M. Wt: 286.4 g/mol
InChI Key: YLSKLPLINGIKKC-UHFFFAOYSA-N
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Description

2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol , also known by other names such as p-Propylguaiacol , Cerulignol , and Dihydroeugenol , is a chemical compound with the molecular formula C10H14O2 . It belongs to the class of phenolic compounds and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenol (4-hydroxybenzene) with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) . The latter acts as a coupling agent, enhancing adhesion and mechanical properties in polymerization reactions. The resulting compound combines the aromatic phenolic structure with the silane functionality .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol consists of a phenolic ring substituted with a methoxy group (CH3O) at position 2 and a propyl-silane group (Si(CH3O)3) at position 4. The silane moiety provides compatibility with various substrates and surfaces .


Chemical Reactions Analysis

The compound can undergo hydrolysis reactions due to the presence of the silane group. The hydrolysis kinetics of related methoxysilane coupling agents have been studied using Fourier transform near infrared (FTNIR) spectroscopy. Factors such as temperature and acidity influence the hydrolysis rates. Additionally, the compound can participate in copolycondensation reactions to form fluorinated silicone resins .


Physical And Chemical Properties Analysis

  • Odor : Described as clove-like, sharp, spicy, and sweet

Mechanism of Action

The exact mechanism of action for 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol depends on its application context. As a coupling agent, it enhances adhesion between organic and inorganic materials. In the case of fluorinated silicone resins, it contributes to improved hydrophobicity and thermostability .

properties

IUPAC Name

2-methoxy-4-(3-trimethoxysilylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5Si/c1-15-13-10-11(7-8-12(13)14)6-5-9-19(16-2,17-3)18-4/h7-8,10,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSKLPLINGIKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC[Si](OC)(OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594941
Record name 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol

CAS RN

5360-01-0
Record name 2-Methoxy-4-[3-(trimethoxysilyl)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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